3,4-dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide
Description
3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethyl groups. The compound is distinguished by a pyrrolidine ring linked to a thiophene-2-sulfonyl group via a methylene bridge. This structural motif combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors requiring hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
3,4-dimethyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-7-8-15(11-14(13)2)18(21)19-12-16-5-3-9-20(16)25(22,23)17-6-4-10-24-17/h4,6-8,10-11,16H,3,5,9,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURCYVLSLTFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Formation of Benzamide: The acid chloride reacts with 2-aminomethylpyrrolidine to form the benzamide intermediate.
Sulfonylation: The intermediate undergoes sulfonylation with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Implementing rigorous analytical methods like HPLC and NMR to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Its unique structure makes it a candidate for developing new polymers or organic semiconductors.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.
Biological Probes: Utilized in studying protein-ligand interactions due to its ability to bind selectively to certain proteins.
Industry
Chemical Sensors: Incorporated into sensors for detecting specific analytes due to its reactive functional groups.
Coatings: Used in developing advanced coatings with specific chemical resistance properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiophene sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. The pyrrolidine ring provides additional binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Functional and Pharmacological Insights
- Target Compound vs. However, the vinyl group in CAS 400065-14-7 may enhance metabolic stability due to reduced rotational freedom .
Target Compound vs. ’s Thiazole Derivative :
The thiazole-pyridyl moiety in ’s compound likely offers superior π-π stacking in hydrophobic pockets compared to the target’s pyrrolidine-thiophene system. However, the target’s sulfonamide group could improve aqueous solubility, a critical factor in oral bioavailability .Target Compound vs. BTK Inhibitor () :
The BTK inhibitor in incorporates an imidazo-pyrazine core and alkyne group, enabling selective kinase inhibition and modular derivatization. The target compound lacks this complexity but may exhibit broader applicability due to its simpler, more flexible structure .
Patent and Application Landscape
Biological Activity
3,4-Dimethyl-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}benzamide, with the CAS number 896281-56-4, is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 378.5 g/mol. Its structure includes a thiophene sulfonyl group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃S₂ |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 896281-56-4 |
Antibacterial Properties
Recent studies have indicated that compounds containing thiophene and pyrrolidine moieties exhibit significant antibacterial activity. For instance, derivatives of pyrrole and benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
The proposed mechanism by which this compound exerts its antibacterial effects involves the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolism. Specifically, it may target the InhA enzyme, which is crucial for mycolic acid biosynthesis in bacteria .
Study on Antibacterial Efficacy
In a comparative study evaluating the antibacterial efficacy of various benzamide derivatives, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a stronger activity against Staphylococcus aureus compared to Escherichia coli, aligning with findings from similar studies that highlight the effectiveness of thiophene-containing compounds in combating bacterial infections .
Pharmacokinetics and Toxicology
Limited data on the pharmacokinetics of this compound suggest that it has favorable absorption characteristics when administered orally. However, further toxicological assessments are necessary to fully understand its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
